5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide: is a chemical compound with the molecular formula C6H6BrClN2O2S and a molecular weight of 285.55 g/mol . This compound is part of the pyridine sulfonamide family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide typically involves the sulfonation of 5-Bromo-6-chloro-4-methylpyridine. This can be achieved by reacting the pyridine derivative with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation may produce sulfonic acids or other oxidized forms.
Scientific Research Applications
Chemistry: 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial and antifungal agent. Its sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for drug development.
Industry: The compound is used in the development of dyes and pigments due to its ability to form stable complexes with metals. It is also utilized in the production of polymers and resins, enhancing their thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide involves the inhibition of specific enzymes in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
5-Bromo-2-chloro-4-methylpyridine: This compound shares a similar structure but lacks the sulfonamide group, which significantly alters its chemical properties and applications.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This derivative has been studied for its antitumor activity and shows different biological properties due to the presence of the phenylethyl group.
Uniqueness: The presence of both bromine and chlorine atoms, along with the sulfonamide group, makes 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide unique
Properties
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3,(H2,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDSEJAUKDXHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1S(=O)(=O)N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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